(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
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Overview
Description
glutamine , is an α-amino acid with the chemical formula
C5H10N2O3
. It is a non-essential amino acid, meaning that the human body can synthesize it endogenously. Glutamine plays crucial roles in various biological processes, including protein synthesis, nitrogen transport, and energy production.Preparation Methods
a. Synthetic Routes: Glutamine can be synthesized through several routes:
Enzymatic Conversion: Glutamine synthetase catalyzes the reaction between glutamate and ammonia to form glutamine .
Chemical Synthesis: Chemical methods involve coupling glutamic acid with ammonia or its derivatives .
b. Industrial Production: Industrial production of glutamine primarily relies on microbial fermentation. Bacteria such as Corynebacterium glutamicum and Escherichia coli are commonly used for large-scale production . These microorganisms convert glucose or other carbon sources into glutamine via metabolic pathways.
Chemical Reactions Analysis
Glutamine participates in various chemical reactions:
Amide Hydrolysis: Glutamine undergoes hydrolysis to form glutamate and ammonia .
Transamination: Glutamine serves as a nitrogen donor in transamination reactions.
Redox Reactions: Glutamine can be oxidized to form glutamate or reduced to form pyroglutamate .
Scientific Research Applications
Glutamine has diverse applications:
Cell Culture: It is essential for cell growth and maintenance in tissue culture systems.
Metabolism: Glutamine contributes to the citric acid cycle and nitrogen metabolism.
Immune Function: It supports immune cells and intestinal mucosa.
Cancer Therapy: Glutamine metabolism is altered in cancer cells .
Mechanism of Action
Glutamine’s effects are multifaceted:
Nitrogen Transport: It shuttles nitrogen between tissues.
Energy Source: Glutamine provides energy for rapidly dividing cells.
Signaling: It modulates gene expression and cell signaling pathways .
Comparison with Similar Compounds
Glutamine stands out due to its role in nitrogen metabolism and diverse applications. Similar compounds include asparagine, arginine, and proline .
: PubChem Compound Summary: Glutamine : Meister, A. (1985). Biochemistry of the Amino Acids. Academic Press. : Bender, D. A. (2012). Amino Acid Metabolism. John Wiley & Sons. : Lee, S. Y., & Kim, H. U. (2015). Systems strategies for developing industrial microbial strains. Nature Biotechnology, 33(10), 1061–1072. : Brosnan, J. T. (2000). Glutamine: A truly functional amino acid. Amino Acids, 19(3–4), 227–241. : Newsholme, P., & Newsholme, E. A. (2003). Rates of utilization of glucose, glutamine, and oleate and formation of end-products by mouse peritoneal macrophages in culture. Biochemical Journal, 212(3), 835–842. : DeBerardinis, R. J., & Cheng, T. (2010). Q’s next: The diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene, 29(3), 313–324. : Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: A new therapeutic target in cancer. Trends in Biochemical Sciences, 35(8), 427–433. : Berg, J. M., Tymoczko
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
153.09 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WHUUTDBJXJRKMK-UFLWJPECSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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